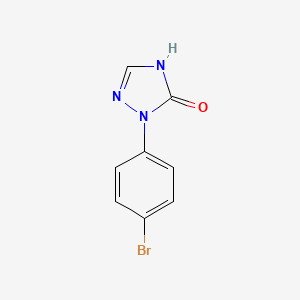
1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Cat. No. B3049187
Key on ui cas rn:
197074-69-4
M. Wt: 240.06
InChI Key: MYPBFEVHSZDWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249163B2
Procedure details


To a stirred suspension of compound 84a (1.14 g, 4.69 mmol) in toluene (25 mL) was added Et3N (0.913 mL, 6.57 mmol) and (PhO)2PON3 (1.012 g, 4.69 mmol) and the mixture was heated slowly over 20 min to reflux. Gas evolution began at 75° C. and became more vigorous at 100° C. After 1 h at reflux, an additional portion of (PhO)2PON3 (0.304 mL, 1.41 mmol) was added and the reaction was refluxed for an additional 30 min. The mixture was cooled to rt and extracted with 1M NaOH (3×75 mL). The combined aqueous extracts were washed with Et2O (2×25 mL) and adjusted to pH 1 with 3M HCl. The resultant precipitate was collected by filtration, washed with water (3×20 mL), and dried under suction and then high vacuum to afford a beige solid which was recrystallized from EtOAc-heptanes to afford compound 84b as a granular light yellow solid. Mass spectrum (LCMS, ESI pos.): Calcd. for C8H6BrN3O, 240.0/242.0 (M+H). found 240.1/242.1



Name
(PhO)2PON3
Quantity
1.012 g
Type
reactant
Reaction Step Two

Name
(PhO)2PON3
Quantity
0.304 mL
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]/[N:9]=[CH:10]/C(O)=O)=[CH:4][CH:3]=1.CC[N:16]([CH2:19]C)CC.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:22]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:19](=[O:22])[NH:16][CH:10]=[N:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)N\N=C\C(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.913 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
(PhO)2PON3
|
|
Quantity
|
1.012 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Step Three
|
Name
|
(PhO)2PON3
|
|
Quantity
|
0.304 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated slowly over 20 min
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
began at 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
became more vigorous at 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h at reflux
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for an additional 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1M NaOH (3×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts were washed with Et2O (2×25 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
high vacuum to afford a beige solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from EtOAc-heptanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CNC1=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
